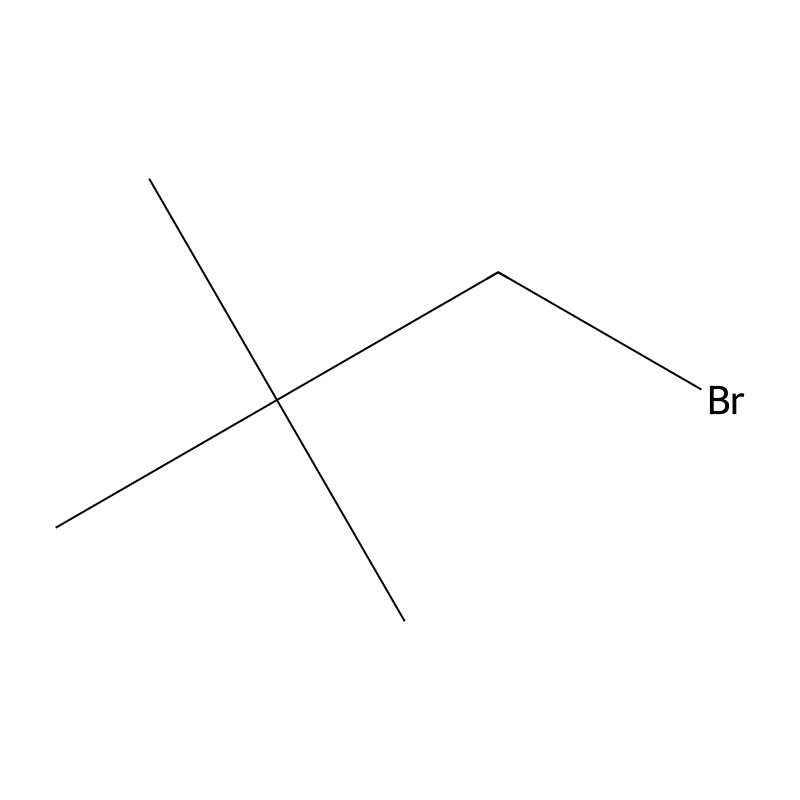

1-Bromo-2,2-dimethylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, has the molecular formula and a molecular weight of 151.045 g/mol. It is characterized by a branched structure where a bromine atom is attached to a primary carbon that is further connected to two tertiary carbon groups. This unique arrangement influences its chemical behavior significantly, particularly its reactivity in nucleophilic substitution and elimination reactions .

1-Bromo-2,2-dimethylpropane exhibits limited reactivity in both nucleophilic substitution and elimination reactions due to steric hindrance from its bulky substituents.

- Nucleophilic Substitution Reactions:

- SN1 Mechanism: The compound is not favorable for SN1 reactions because it forms a primary carbocation, which is less stable compared to secondary or tertiary carbocations .

- SN2 Mechanism: The steric hindrance prevents effective backside attack by nucleophiles, making SN2 reactions very slow or unfeasible .

- Elimination Reactions:

1-Bromo-2,2-dimethylpropane can be synthesized through several methods:

- Halogenation of Alkanes: One common method involves the free radical halogenation of 2,2-dimethylpropane using bromine. This process typically requires light or heat to initiate the reaction, leading to the formation of the brominated product .

- Alkylation Reactions: Another approach could involve alkylating a suitable substrate with bromoalkanes under specific conditions to yield 1-bromo-2,2-dimethylpropane.

This compound serves as a versatile reagent in organic synthesis, particularly for introducing bromine or tert-butyl groups into various chemical frameworks. It is often utilized in:

- Organic Synthesis: As an intermediate in the preparation of other organic compounds.

- Chemical Research: For studying reaction mechanisms involving alkyl halides due to its unique structural properties .

Interaction studies involving 1-bromo-2,2-dimethylpropane primarily focus on its reactivity with nucleophiles and electrophiles. Due to its structure:

- It interacts poorly with strong nucleophiles like hydroxide ions due to steric hindrance.

- Studies indicate that while it may react with certain halides (e.g., chloride), the rate is significantly reduced compared to less hindered alkyl halides .

Several compounds share structural similarities with 1-bromo-2,2-dimethylpropane. Here are some notable examples:

| Compound Name | Structure Type | Reactivity Characteristics |

|---|---|---|

| 1-Bromobutane | Linear | More reactive in SN1 and SN2 due to lower steric hindrance |

| 2-Bromopropane | Branched | Moderate reactivity; better than 1-bromo-2,2-dimethylpropane |

| 1-Bromo-3-methylbutane | Branched | Similar sterics but slightly more reactive than neopentyl bromide |

| 1-Chloro-2,2-dimethylpropane | Chlorinated variant | Reactivity influenced by chlorine's electronegativity; more favorable for substitution |

Uniqueness of 1-Bromo-2,2-Dimethylpropane

The uniqueness of 1-bromo-2,2-dimethylpropane lies in its high degree of steric hindrance due to the presence of two tert-butyl groups adjacent to the carbon bearing the bromine atom. This configuration not only limits its reactivity but also makes it an interesting subject for studying reaction mechanisms involving bulky groups and their effects on nucleophilic attack pathways .

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant